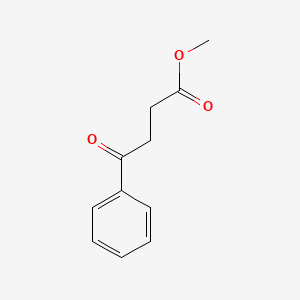

3-苯甲酰丙酸甲酯

描述

"Methyl 3-benzoylpropionate" is a compound of interest due to its potential use in various chemical syntheses and applications. The literature provides insights into similar compounds, offering a foundation to understand its synthesis, structural analysis, chemical reactions, and properties.

Synthesis Analysis

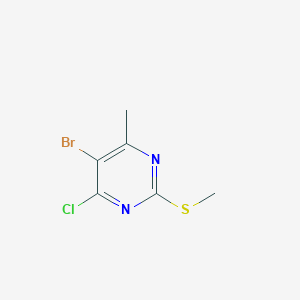

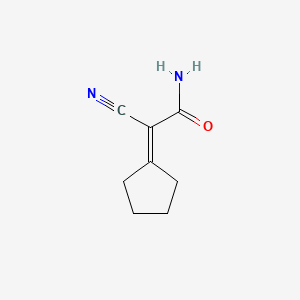

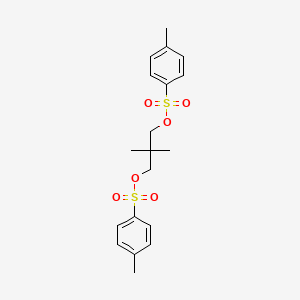

The synthesis of related compounds involves multi-step chemical reactions, including bromination, cyanation, methylation, hydrolysis, and Friedel-Crafts reactions. Optimal conditions for these reactions have been investigated, leading to high yields and purity of the final products. For instance, the synthesis of 2-(3-Benzoylphenyl)propionitrile from m-methyl benzoic acid methyl ester through such reactions yielded a product with a 56.7% total yield and 98.6% purity (Fu Zhong-lin, 2005).

Molecular Structure Analysis

Structural characterization techniques, including spectroscopic methods and X-ray crystallography, play a crucial role in confirming the molecular structures of synthesized compounds. For example, the structure of (2-benzoylpyridine-N(4)-methyl-N(4)-phenylthiosemicarbazonato)chloropalladium(II) was elucidated using u.v.-visible, i.r., and 1H n.m.r. spectroscopy, supported by X-ray crystallography (D. Kovala‐Demertzi et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include the Stobbe condensation, which can be catalyzed by basic ionic liquids in solvent-free conditions, demonstrating the compound's reactivity and potential for forming various derivatives. This reaction is characterized by high yields, minimal reaction time, and simplicity, highlighting the compound's versatility in synthesis (T. Lambat & S. Deo, 2017).

Physical Properties Analysis

Physical properties such as melting points and solubility are determined through synthesis and subsequent analysis. For example, the mentioned synthesis of 2-(3-Benzoylphenyl)propionitrile reported a melting point range of 52-54℃, indicating the compound's physical state under standard conditions (Fu Zhong-lin, 2005).

Chemical Properties Analysis

The reactivity of compounds, such as in methylation reactions, showcases their chemical properties and potential for further chemical modifications. The methylation of 2-amino-5-benzoyl-1,3,4-thiadiazoles demonstrates the chemical versatility and reactivity of these compounds, which may be similar to "Methyl 3-benzoylpropionate" (Giuseppe Werber et al., 1975).

科学研究应用

除草剂研究

- 小麦除草:研究表明,类似于 3-苯甲酰丙酸甲酯的化合物,如苯甲酰丙乙酯和 WL 29761,可有效防治小麦中的野燕麦,从而显著提高产量。这些化合物对野燕麦的防治效果从一般到完全防治,且表现出令人满意的作物耐受性 (Kirkland 和 Ashford,1976 年)。

医学研究

- 抗高血压药:3-苯甲酰丙酸甲酯的衍生物已被合成,成为有效的血管紧张素转换酶 (ACE) 抑制剂。这些衍生物,特别是 1-[3-(酰硫基)-3-芳基丙酰基]-L-脯氨酸衍生物,显示出在高血压大鼠中有效降低血压 (McEvoy、Lai 和 Albright,1983 年)。

- 抗风湿药:与 3-苯甲酰丙酸甲酯密切相关的 3-苯甲酰丙酸衍生物已被制备出来,并对其抑制大鼠佐剂性关节炎的有效性进行了测试。这些衍生物苯环上的取代对其活性至关重要 (Kameo 等人,1988 年)。

化学合成和分析

- 螺环体系合成:在微波辅助条件下,类似于 3-苯甲酰丙酸甲酯的化合物与巴比妥酸和其他试剂反应,已用于合成四环和六环螺环体系。这些方法以其速度和效率而著称 (Marzouk,2009 年)。

- 互变异构研究:对苯甲酰丙酸甲酯和相关化合物的碱性水解的研究,有助于理解酮参与互变异构的几何限制 (Bhatt 等人,1984 年)。

药理学研究

- 抗炎潜力:计算机模拟研究评估了与 3-苯甲酰丙酸甲酯密切相关的苯甲酰丙酸衍生物的抗炎潜力。这些研究预测了良好的口服生物利用度和低毒性,表明其作为抗炎药的潜力 (Bittencourt 等人,2019 年)。

安全和危害

属性

IUPAC Name |

methyl 4-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRCVKWYKYJEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179976 | |

| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-benzoylpropionate | |

CAS RN |

25333-24-8 | |

| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-benzoylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

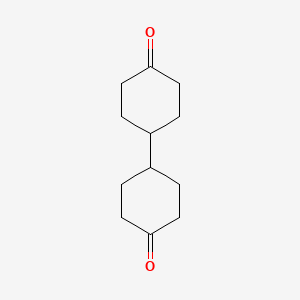

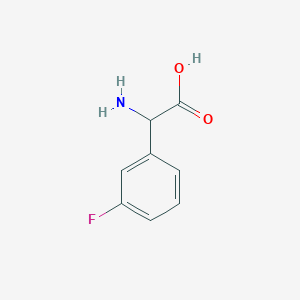

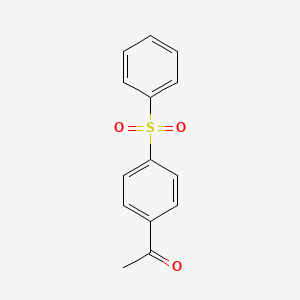

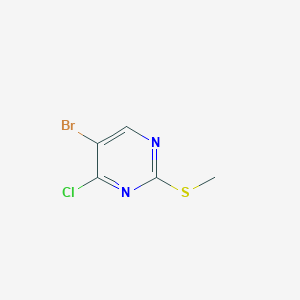

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)